
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide, also known as CP-94,253, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide exerts its biological effects through the modulation of various molecular targets, including G protein-coupled receptors, ion channels, and enzymes. 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to act as a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes such as appetite, pain, and mood. 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and physiological effects:
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, depending on the target molecule and the tissue or organ involved. In the central nervous system, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and stroke. In the cardiovascular system, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to inhibit platelet aggregation and reduce the risk of thrombosis. In cancer, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to induce apoptosis and inhibit cell proliferation in various types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets, its well-established synthesis method, and its extensive characterization in various biological systems. However, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide also has some limitations, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its relatively high cost compared to other research compounds.
Orientations Futures
There are several future directions for the research on 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide. One direction is to further explore its potential therapeutic applications in various fields, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to investigate its molecular mechanism of action in more detail, including its interaction with other molecular targets and its downstream signaling pathways. Additionally, the development of new derivatives and analogs of 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3-cyclopropyl-1,2,3,6-tetrahydropyridine with 1,4-dioxane-2-carboxaldehyde, followed by the reaction of the resulting intermediate with N-methylhydrazine and 5-chloropyrazole-4-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to exhibit neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and stroke. In cardiovascular diseases, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to inhibit platelet aggregation and has been studied as a potential treatment for thrombosis. In cancer, 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been found to exhibit anti-tumor activity and has been studied as a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
5-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16(7-10-8-18-4-5-19-10)13(17)12-6-11(14-15-12)9-2-3-9/h6,9-10H,2-5,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTGNGKSQYRSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

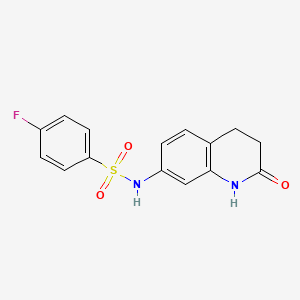
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B5971801.png)
![3-(2-chlorophenyl)-6-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5971808.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)
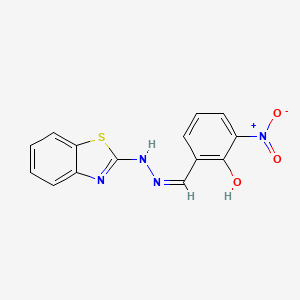
![N,N-dimethyl-2-{4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B5971830.png)
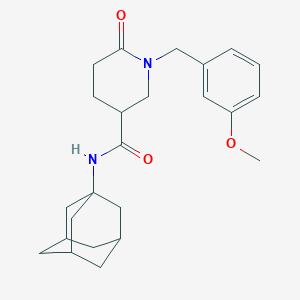
![5-methyl-N-({1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5971847.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5971851.png)
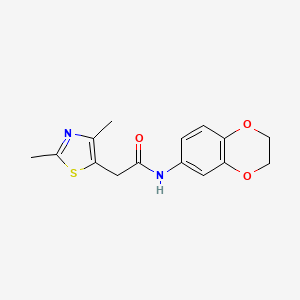
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5971867.png)
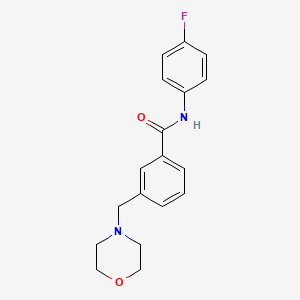
![4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5971887.png)